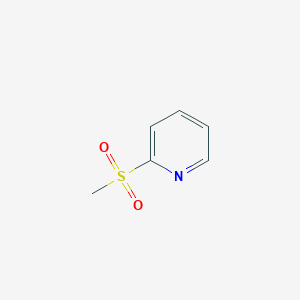

2-(Methylsulfonyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158294. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-10(8,9)6-4-2-3-5-7-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLKVJBRTCQNDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168937 | |

| Record name | 2-(Methylsulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17075-14-8 | |

| Record name | 2-(Methylsulfonyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017075148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17075-14-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylsulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methanesulfonylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(METHYLSULFONYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2J616S09T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylsulfonyl)pyridine: Chemical Properties, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)pyridine is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique chemical structure, featuring a pyridine ring activated by a potent electron-withdrawing methylsulfonyl group, imparts valuable reactivity, making it a versatile building block and a key pharmacophore in the design of targeted covalent inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a focus on its applications in targeting cysteine residues in proteins.

Chemical Properties and Structure

This compound is a colorless to pale yellow liquid or solid at room temperature.[1] It is characterized by its polarity, which contributes to its solubility in polar solvents such as water and alcohols.[1] The presence of the sulfonyl group significantly influences its chemical behavior, rendering the pyridine ring susceptible to nucleophilic attack.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-methylsulfonylpyridine | [2] |

| Synonyms | Pyridine, 2-(methylsulfonyl)-; NSC 158294 | [1] |

| CAS Number | 17075-14-8 | [1] |

| Molecular Formula | C₆H₇NO₂S | [1][3] |

| Molecular Weight | 157.19 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 340.9 °C at 760 mmHg; 136-139 °C at 2.5 Torr | [4][5] |

| Density | 1.263 g/cm³ | [4] |

| Flash Point | 160 °C | [4] |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [1] |

| SMILES | CS(=O)(=O)c1ccccn1 | [1][3] |

| InChI Key | PCLKVJBRTCQNDU-UHFFFAOYSA-N | [3] |

Mandatory Visualization: Chemical Structure

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively available in the public domain. However, a common synthetic route involves the oxidation of the corresponding thioether, 2-(methylthio)pyridine.

General Protocol for the Oxidation of 2-(Methylthio)pyridine:

-

Dissolution: 2-(Methylthio)pyridine is dissolved in a suitable organic solvent, such as dichloromethane or acetic acid.

-

Addition of Oxidizing Agent: An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added to the solution, typically at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is quenched, for example, with a reducing agent like sodium thiosulfate if peroxides are used. The product is then extracted into an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Reactivity and Applications in Drug Development

The primary mode of reactivity for this compound and its derivatives is through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the methylsulfonyl group makes the C2 position of the pyridine ring highly electrophilic and susceptible to attack by nucleophiles, particularly soft nucleophiles like thiols.

Cysteine Reactivity

This selective reactivity with thiol groups has been exploited in the development of covalent inhibitors that target cysteine residues in proteins. Cysteine is a relatively rare amino acid, and its nucleophilic thiol side chain can be uniquely targeted to achieve high selectivity and potency.

Mechanism of Covalent Modification of Cysteine:

The reaction proceeds via a two-step SNAr mechanism. The cysteine thiol acts as the nucleophile, attacking the C2 position of the pyridine ring, leading to the formation of a Meisenheimer intermediate. Subsequently, the methanesulfinate anion is eliminated as a leaving group, resulting in the formation of a stable thioether bond between the protein and the pyridine ring.

Caption: SNAr reaction with a cysteine residue.

Targeting the KEAP1-NRF2 Signaling Pathway

2-(Sulfonyl)pyridine derivatives have been identified as activators of the Keap1-Nrf2 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, the transcription factor Nrf2 is kept inactive through its interaction with Keap1, which facilitates its degradation. Electrophiles, such as 2-(sulfonyl)pyridine derivatives, can react with specific cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting its interaction with Nrf2. As a result, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.

Caption: KEAP1-NRF2 pathway activation.

Conclusion

This compound is a valuable chemical entity with a well-defined reactivity profile that makes it particularly useful in the field of drug discovery. Its ability to selectively react with cysteine residues through a nucleophilic aromatic substitution mechanism has led to its use in the development of targeted covalent inhibitors and chemical probes to study cellular signaling pathways. The activation of the Keap1-Nrf2 pathway by 2-(sulfonyl)pyridine derivatives highlights its potential for the development of therapeutics for diseases associated with oxidative stress. Further research into the synthesis of novel derivatives and their biological evaluation will likely expand the therapeutic applications of this versatile scaffold.

References

- 1. pnas.org [pnas.org]

- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanism activating Nrf2-Keap1 pathway in regulation of adaptive response to electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Methylsulfonyl)pyridine for Researchers and Drug Development Professionals

An authoritative overview of the chemical properties, synthesis, and biological significance of 2-(Methylsulfonyl)pyridine, a versatile compound in medicinal chemistry and chemical biology.

Core Compound Identification

This technical guide focuses on the compound this compound. Key identification and physicochemical data are summarized in the table below.

| Identifier | Value | Reference(s) |

| CAS Number | 17075-14-8 | [1][2][3][4] |

| Molecular Formula | C6H7NO2S | [2][3] |

| Molecular Weight | 157.19 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Methanesulfonylpyridine, Pyridine, 2-(methylsulfonyl)- | [2][3] |

| Canonical SMILES | CS(=O)(=O)C1=CC=CC=N1 | [3] |

| InChI Key | PCLKVJBRTCQNDU-UHFFFAOYSA-N | [3] |

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound is provided below, offering a snapshot of its characteristics for experimental design.

| Property | Value | Reference(s) |

| Boiling Point | 136-139 °C (at 2.5 Torr) | [5] |

| Density | 1.263±0.06 g/cm³ (Predicted) | [5] |

| pKa | -1.59±0.12 (Predicted) | [5] |

| Appearance | Colorless to light yellow liquid | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the oxidation of its precursor, 2-(methylthio)pyridine. This method is efficient and scalable for laboratory use.

General Experimental Protocol: Oxidation of 2-(Methylthio)pyridine

This protocol is a generalized procedure based on the common oxidation methods for converting thioethers to sulfones in heterocyclic systems.

Materials:

-

2-(Methylthio)pyridine

-

Oxone® (Potassium peroxymonosulfate) or meta-Chloroperoxybenzoic acid (m-CPBA)

-

Methanol or Dichloromethane (DCM)

-

Water

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolution: Dissolve 2-(methylthio)pyridine in a suitable solvent such as methanol or dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice bath to cool the solution to 0 °C.

-

Addition of Oxidizing Agent: Slowly add a solution of the oxidizing agent (e.g., Oxone® dissolved in water or m-CPBA in DCM) to the cooled solution of 2-(methylthio)pyridine. The addition should be portion-wise to control the reaction temperature.

-

Reaction: Stir the reaction mixture at 0 °C for a specified time, and then allow it to warm to room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Washing: Wash the combined organic layers with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Chemical Biology

The this compound moiety is a key pharmacophore in a variety of biologically active molecules. Its electron-withdrawing nature and ability to act as a leaving group make it a valuable component in the design of targeted therapies.

Covalent Inhibitors

The 2-sulfonyl pyridine group has been identified as a cysteine-reactive electrophile.[1] This reactivity allows for the development of covalent inhibitors that form a permanent bond with a target protein, often leading to enhanced potency and duration of action.

The mechanism of action involves a nucleophilic aromatic substitution (SNA_Ar) reaction where a cysteine residue in a target protein attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, displacing the methylsulfonyl group.[6]

References

- 1. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 17075-14-8 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-(Methylsulfonyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)pyridine is a key structural motif found in a variety of pharmacologically active compounds and is a valuable building block in organic synthesis. Its synthesis is of significant interest to the medicinal and process chemistry communities. This technical guide provides an in-depth overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols, comparative data, and visual representations of the reaction workflows.

Core Synthetic Strategies

The synthesis of this compound predominantly follows two main strategies:

-

Oxidation of 2-(Methylthio)pyridine: This is the most common and direct route, where the sulfur atom of 2-(methylthio)pyridine is oxidized to the sulfone.

-

Nucleophilic Aromatic Substitution (SNAr): This pathway involves the reaction of a 2-halopyridine with a methyl mercaptide source to form 2-(methylthio)pyridine, which is then oxidized.

Pathway 1: Oxidation of 2-(Methylthio)pyridine

This pathway starts with the readily available 2-(methylthio)pyridine and employs an oxidizing agent to form the desired sulfone. The choice of oxidant and reaction conditions is crucial to control the oxidation state and avoid over-oxidation or side reactions.

Diagram of the Oxidation Pathway

Caption: Oxidation of 2-(methylthio)pyridine to this compound.

Key Oxidizing Agents and Methodologies

A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA) being the most common.

Table 1: Comparison of Oxidation Methods

| Oxidant System | Substrate | Product | Yield (%) | Reaction Time | Notes |

| 30% H₂O₂ in Acetic Acid | Organic Sulfides | Sulfoxides | 90-99% | Varies | "Green" and transition-metal-free method.[1] |

| m-CPBA | 2-Substituted 5-methyl-4-methylthio-1,3-oxazoles | 4-Methylsulfonyl derivatives | Good | Not specified | A common method for oxidizing methylthio groups.[2] |

| 30% H₂O₂ with RuCl₃·H₂O | 4-Methylthio-pyridine-N-oxide | 4-(Methylsulfonyl)pyridine-N-oxide | High | Not specified | Part of a multi-step synthesis.[3] |

Experimental Protocols

Protocol 1: Oxidation using Hydrogen Peroxide in Acetic Acid [1]

-

Dissolution: Dissolve the sulfide (2 mmol) in glacial acetic acid (2 mL).

-

Addition of Oxidant: Slowly add 30% hydrogen peroxide (8 mmol) to the solution.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the solution with aqueous NaOH (4 M).

-

Extraction: Extract the product with dichloromethane (CH₂Cl₂).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the pure sulfoxide. For the sulfone, extended reaction times or a higher equivalents of H₂O₂ may be required.

Protocol 2: Oxidation using m-CPBA [2]

While a specific protocol for this compound is not detailed, a general procedure for the oxidation of a methylthio group to a methylsulfonyl group using m-CPBA is as follows:

-

Dissolution: Dissolve the methylthio-containing compound in a suitable solvent such as dichloromethane (DCM).

-

Addition of m-CPBA: Add m-CPBA (typically 2.2-2.5 equivalents for full oxidation to the sulfone) portion-wise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up: Quench the reaction with a reducing agent solution (e.g., aqueous sodium thiosulfate).

-

Extraction: Separate the organic layer, wash with a base (e.g., saturated aqueous sodium bicarbonate) to remove m-chlorobenzoic acid, then with brine.

-

Purification: Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate. Purify the crude product by column chromatography.

Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

This pathway is particularly useful when the corresponding 2-halopyridine is more readily available or cost-effective than 2-(methylthio)pyridine. The reaction proceeds via an addition-elimination mechanism.[4] The rate of reaction is influenced by the nature of the halogen (leaving group) and the presence of electron-withdrawing groups on the pyridine ring.[5]

Diagram of the SNAr Pathway

Caption: Synthesis of this compound via SNAr followed by oxidation.

Key Aspects of the SNAr Reaction

Nucleophilic aromatic substitution on pyridines occurs preferentially at the 2- and 4-positions. This is because the nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.[6] The reactivity of 2-halopyridines can be enhanced by forming a pyridinium salt, which makes the ring more electrophilic.[7]

Table 2: Conditions for SNAr Reactions on Pyridine Rings

| Substrate | Nucleophile | Conditions | Product | Notes |

| 2-Halopyridines | Thiols/Thiolates | Often requires elevated temperatures, strong bases, and/or polar solvents. | 2-Thiopyridines | A general approach for forming aryl and heteroaryl thioethers.[7] |

| 2-Chloropyridine | Amines | Heating | 2-Aminopyridine derivatives | A common application of SNAr on pyridines.[8] |

| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | 4,4'-thiobisbenzenethiol | Room temperature, 12 h | Hyperbranched poly(arylene pyrimidine ether) | Demonstrates the utility of the methylsulfonyl group as a leaving group in some systems.[9] |

Experimental Protocols

Protocol 3: General Procedure for SNAr of a 2-Halopyridine with a Thiol [7]

-

Base Treatment: To a solution of the thiol (e.g., methanethiol, or a precursor like sodium thiomethoxide) in a polar aprotic solvent like DMF or DMSO, add a base (e.g., NaH, K₂CO₃) if starting from the neutral thiol.

-

Addition of Halopyridine: Add the 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) to the reaction mixture.

-

Reaction: Heat the mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over a drying agent, and concentrate. Purify the resulting 2-(methylthio)pyridine by column chromatography or distillation.

-

Oxidation: The purified 2-(methylthio)pyridine is then oxidized to this compound using one of the methods described in Pathway 1.

Conclusion

The synthesis of this compound is well-established, with the oxidation of 2-(methylthio)pyridine being the most direct route. For this key step, various green and efficient oxidation protocols are available. Alternatively, a nucleophilic aromatic substitution approach provides a flexible entry point, especially when starting from readily available 2-halopyridines. The choice of synthetic route will depend on factors such as the availability of starting materials, cost, and scalability. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfone synthesis by oxidation [organic-chemistry.org]

- 3. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. youtube.com [youtube.com]

- 9. pubs.rsc.org [pubs.rsc.org]

The Methylsulfonyl Group on a Pyridine Ring: A Technical Guide to its Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a fundamental scaffold in medicinal chemistry, and its functionalization is a cornerstone of drug design. Among the various substituents that can adorn this heterocycle, the methylsulfonyl group (-SO₂CH₃) has emerged as a particularly versatile and powerful tool. Its strong electron-withdrawing nature and excellent leaving group ability make it a key player in the synthesis of complex pyridine derivatives and a crucial component of numerous biologically active molecules. This technical guide provides an in-depth exploration of the reactivity of the methylsulfonyl group on a pyridine ring, offering insights into its electronic effects, utility in nucleophilic aromatic substitution, and its role in the development of targeted therapeutics.

Electronic Properties and Reactivity

The methylsulfonyl group is a potent electron-withdrawing group, a property that profoundly influences the reactivity of the pyridine ring to which it is attached. This electron-withdrawing effect is primarily inductive, stemming from the high electronegativity of the oxygen atoms and the sulfur atom in its +6 oxidation state. This inductive pull of electrons away from the pyridine ring has two major consequences:

-

Activation towards Nucleophilic Attack: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. The addition of a strong electron-withdrawing group like the methylsulfonyl moiety further depletes the electron density of the ring, making it highly susceptible to attack by nucleophiles. This activation is most pronounced at the positions ortho and para to the nitrogen atom, as the negative charge in the intermediate of a nucleophilic aromatic substitution (SNAr) can be delocalized onto the electronegative nitrogen atom.[1][2]

-

Regioselectivity of Substitution: Nucleophilic aromatic substitution on pyridines preferentially occurs at the 2- and 4-positions.[1][2] The stability of the anionic intermediate, often referred to as a Meisenheimer complex, dictates this regioselectivity. When a nucleophile attacks at the C-2 or C-4 position, a resonance structure can be drawn where the negative charge resides on the nitrogen atom, a more favorable location than on a carbon atom.[1] This stabilization is not possible when the attack occurs at the C-3 position.

The mechanism of nucleophilic aromatic substitution on activated pyridine rings is generally considered to be a two-step addition-elimination process.[3] The first, and typically rate-determining, step is the attack of the nucleophile to form the resonance-stabilized Meisenheimer intermediate.[1] The second, faster step involves the departure of the leaving group, restoring the aromaticity of the pyridine ring. However, some studies suggest that under certain conditions, particularly with highly reactive systems, the reaction may proceed through a concerted SNAr mechanism where bond formation and bond breaking occur simultaneously.[3][4]

The Methylsulfonyl Group as an Excellent Leaving Group

A key feature that makes the methylsulfonyl group so valuable in synthetic chemistry is its ability to act as an excellent leaving group in nucleophilic aromatic substitution reactions. The resulting methanesulfinate anion (CH₃SO₂⁻) is a weak base and is well-stabilized by resonance, making its departure from the Meisenheimer intermediate energetically favorable. This property allows for the facile introduction of a wide variety of nucleophiles onto the pyridine ring.

The methylsulfonyl group is often preferentially displaced over other potential leaving groups, such as halides, in reactions with both "soft" nucleophiles like thiols and "hard" nucleophiles like amines.[5] This preferential reactivity makes it a strategic choice for selective functionalization of polysubstituted pyridines.

Table 1: Nucleophilic Displacement of the Methylsulfonyl Group on a Pyridine Ring

| Nucleophile Type | Nucleophile Example | Resulting Functional Group | Application/Significance |

| Nitrogen Nucleophiles | Primary & Secondary Amines (e.g., Piperidine, Morpholine) | Amino group (-NR₂) | Synthesis of biologically active amines, building blocks for further functionalization. |

| Anilines | Arylamino group (-NHAr) | Common structural motif in pharmaceuticals. | |

| Azides | Azido group (-N₃) | Precursor for the synthesis of triazoles and other nitrogen heterocycles. | |

| Oxygen Nucleophiles | Alkoxides (e.g., Methoxide, Ethoxide) | Alkoxy group (-OR) | Synthesis of pyridine ethers. |

| Phenoxides | Aryloxy group (-OAr) | Synthesis of diaryl ethers. | |

| Hydroxide | Hydroxyl group (-OH) | Introduction of a hydroxyl group, though can be competitive with other nucleophiles. | |

| Sulfur Nucleophiles | Thiols (e.g., Thiophenol) | Thioether group (-SR) | Important in medicinal chemistry and materials science. |

| Carbon Nucleophiles | Cyanide | Cyano group (-CN) | Introduction of a nitrile, a versatile functional group for further transformations. |

| Enolates | Carbon-carbon bond formation | Advanced synthetic applications for building complex carbon skeletons. |

Quantitative Reactivity Data

While the high reactivity of the methylsulfonyl group as a leaving group in SNAr reactions on pyridine is well-established qualitatively, a comprehensive, publicly available database of quantitative kinetic and yield data for a wide range of nucleophiles is limited. The reaction rates are highly dependent on the specific nucleophile, the position of the methylsulfonyl group on the pyridine ring, the presence of other substituents, and the reaction conditions (solvent, temperature).

However, some semi-quantitative comparisons have been reported. For instance, in certain systems, 2-(methylsulfonyl)pyridines have been shown to be more reactive towards nucleophilic displacement than their chloro- and bromo-analogs. The reactivity can be further tuned by the introduction of additional electron-withdrawing or -donating groups on the pyridine ring, a principle that can be rationalized using Hammett plots, which correlate reaction rates with substituent electronic effects.[5][6]

Spectroscopic Characterization: ¹³C NMR

The chemical shifts in ¹³C NMR spectroscopy are sensitive to the electronic environment of the carbon atoms. For a methylsulfonyl-substituted pyridine, the strong electron-withdrawing nature of the -SO₂CH₃ group leads to a downfield shift (higher ppm value) for the carbon atom to which it is attached (C-SO₂CH₃). The carbons of the pyridine ring also experience shifts depending on their position relative to the nitrogen and the methylsulfonyl group.

Table 2: Estimated ¹³C NMR Chemical Shift Ranges for 2-Methylsulfonylpyridine

| Carbon Atom | Estimated Chemical Shift (ppm) | Rationale |

| C2 (ipso-carbon) | 155 - 165 | Directly attached to the electronegative nitrogen and the electron-withdrawing sulfonyl group, leading to a significant downfield shift. |

| C3 | 120 - 130 | Less affected by the nitrogen and sulfonyl group compared to C2 and C6. |

| C4 | 135 - 145 | para to the nitrogen, experiences some electron withdrawal. |

| C5 | 125 - 135 | meta to both the nitrogen and the sulfonyl group. |

| C6 | 148 - 158 | ortho to the nitrogen, significantly deshielded. |

| -SO₂C H₃ | 40 - 50 | Typical range for a methyl group attached to a sulfonyl group. |

Note: These are estimated ranges and the actual chemical shifts can vary depending on the solvent and the presence of other substituents.

Experimental Protocols

The following is a representative experimental protocol for a nucleophilic aromatic substitution reaction on a methylsulfonylpyridine.

Protocol: Synthesis of 2-(Piperidin-1-yl)pyridine from 2-Methylsulfonylpyridine

Materials:

-

2-Methylsulfonylpyridine (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylsulfonylpyridine (1.0 eq) and anhydrous DMF to achieve a concentration of approximately 0.5 M.

-

Add potassium carbonate (2.0 eq) to the solution and stir the suspension.

-

Add piperidine (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with brine (2 x volume of DMF) to remove residual DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(piperidin-1-yl)pyridine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Drug Discovery: Inhibition of Polo-like Kinase 1 (Plk1)

The versatility of the methylsulfonyl pyridine scaffold has been prominently demonstrated in the field of oncology. Several derivatives have been developed as potent anticancer agents, with a notable example being compounds that target Polo-like Kinase 1 (Plk1).[7]

Plk1 is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[1] It is involved in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[5][8] Overexpression of Plk1 is a common feature in many human cancers and is often associated with poor prognosis.[9] Consequently, Plk1 has emerged as an attractive therapeutic target for the development of novel anticancer drugs.

Inhibition of Plk1 disrupts the normal progression of mitosis, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.[6][10] Certain styrylsulfonyl-methylpyridine derivatives, such as ON01910, have been identified as non-ATP-competitive inhibitors of Plk1, demonstrating potent antitumor activity.[7][9]

Below is a diagram illustrating the central role of Plk1 in the G2/M transition and how its inhibition can lead to apoptosis.

Caption: Plk1 signaling at the G2/M transition and the effect of its inhibition.

Conclusion

The methylsulfonyl group is a powerful and versatile functional group in the context of pyridine chemistry. Its strong electron-withdrawing properties activate the pyridine ring for nucleophilic aromatic substitution, while its excellent leaving group ability allows for the facile introduction of a diverse array of substituents. This predictable and efficient reactivity has made methylsulfonyl pyridines valuable intermediates in organic synthesis and key components in the design of novel therapeutics, particularly in the development of targeted anticancer agents. A thorough understanding of the principles governing the reactivity of this functional moiety is therefore essential for researchers and professionals working at the forefront of drug discovery and development.

References

- 1. Polo-Like Kinases (Plks), a Key Regulator of Cell Cycle and New Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. communities.springernature.com [communities.springernature.com]

- 4. dash.harvard.edu [dash.harvard.edu]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Polo-like kinase 1 inhibition in NSCLC: mechanism of action and emerging predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Plk1 Regulates Caspase-9 Phosphorylation at Ser-196 and Apoptosis of Human Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(Methylsulfonyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(methylsulfonyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule, supported by generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for this compound. Due to the limited availability of fully assigned public data, some values are predicted based on established principles of spectroscopy and data from structurally related compounds.

Table 1: 1H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.75 | d | ~4.8 | H-6 |

| ~8.15 | d | ~7.8 | H-3 |

| ~8.00 | t | ~7.8 | H-4 |

| ~7.60 | t | ~6.3 | H-5 |

| ~3.25 | s | - | -SO2CH3 |

Predicted data is based on typical chemical shifts for substituted pyridines.

Table 2: 13C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~158.0 | C-2 |

| ~150.0 | C-6 |

| ~138.0 | C-4 |

| ~128.0 | C-3 |

| ~122.0 | C-5 |

| ~40.0 | -SO2CH3 |

Reference: A 13C NMR spectrum is available on PubChem, though without explicit peak assignments.[1] The assignments above are predicted based on substituent effects.

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H aromatic stretching |

| ~2950-2850 | Medium | C-H aliphatic stretching (-CH3) |

| ~1600-1580 | Strong | C=N stretching (pyridine ring) |

| ~1470-1430 | Strong | C=C stretching (pyridine ring) |

| ~1320-1280 | Strong | Asymmetric SO2 stretching |

| ~1160-1120 | Strong | Symmetric SO2 stretching |

| ~900-650 | Strong | C-H out-of-plane bending |

Predicted data is based on characteristic vibrational frequencies for sulfonyl-substituted pyridines.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 157 | High | [M]+ (Molecular Ion) |

| 78 | High | [C5H4N]+ (Loss of -SO2CH3) |

GC-MS data is noted on PubChem, though a detailed fragmentation pattern is not provided.[1] The fragmentation above is a plausible pathway.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Transfer the solution to a standard 5 mm NMR tube.

1H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

13C NMR Acquisition:

-

Spectrometer: 100 MHz or corresponding frequency for the 1H field.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Reference: Solvent peak (e.g., CDCl3 at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of solid this compound directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

Data Acquisition:

-

Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000-400 cm-1.

-

Resolution: 4 cm-1.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction (Electron Ionization - EI):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for GC-MS analysis.

Data Acquisition (EI-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1-2 scans/second.

-

Source Temperature: 200-250 °C.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for the spectroscopic properties of this compound. For definitive analysis, it is recommended to acquire experimental data on a purified sample and compare it with the information provided herein.

References

Navigating the Properties of 2-(Methylsulfonyl)pyridine: A Technical Guide to its Solubility and Stability

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of 2-(Methylsulfonyl)pyridine is paramount for its effective application. This in-depth technical guide delineates the current knowledge on the solubility and stability of this compound in common laboratory solvents, providing a framework for its use in experimental and developmental settings.

This guide summarizes available qualitative solubility data, outlines potential stability considerations, and furnishes detailed experimental protocols for the precise determination of these key parameters. The content herein is designed to be a practical resource, enabling researchers to confidently handle and formulate this compound.

Core Properties of this compound

| Property | Value | Source |

| CAS Number | 17075-14-8 | [1][2][3][4] |

| Molecular Formula | C₆H₇NO₂S | [2][5] |

| Molecular Weight | 157.19 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid or solid | |

| Boiling Point | 136-139 °C (at 2.5 Torr) | [1] |

| Storage | Store at room temperature or 2-8°C, sealed in a dry place. | [1][4] |

Solubility Profile

Direct quantitative solubility data for this compound in a comprehensive range of common laboratory solvents is not extensively available in public literature. However, its chemical structure, featuring a polar sulfonyl group and a pyridine ring, provides strong indications of its solubility behavior. The compound is described as polar, which suggests enhanced solubility in polar solvents.

For its parent compound, pyridine, moderate solubility in water and high solubility in organic solvents like ethanol, ether, and chloroform have been noted.[6] This suggests that this compound is likely to exhibit good solubility in polar protic and aprotic solvents.

Table of Qualitative Solubility in Common Laboratory Solvents

| Solvent | Predicted Qualitative Solubility | Rationale |

| Water | Soluble | The polar nature of the sulfonyl group and the nitrogen atom in the pyridine ring allow for hydrogen bonding with water molecules. |

| Ethanol | Soluble | As a polar protic solvent, ethanol can engage in hydrogen bonding. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding. |

| Acetone | Soluble | A polar aprotic solvent that can interact through dipole-dipole interactions. |

| Acetonitrile | Soluble | A polar aprotic solvent. |

| Dichloromethane (DCM) | Soluble | A moderately polar solvent. |

| Chloroform | Soluble | A moderately polar solvent. |

| Ethyl Acetate | Moderately Soluble | A solvent of intermediate polarity. |

| Toluene | Sparingly Soluble | A nonpolar aromatic solvent. |

| Hexane | Insoluble | A nonpolar aliphatic solvent. |

Stability and Degradation Pathways

This compound is considered to have moderate stability under standard laboratory conditions. However, it is susceptible to degradation under certain circumstances, potentially through hydrolysis or oxidation. The pyridine ring itself can be subject to microbial degradation, often initiated by hydroxylation followed by ring cleavage.[7]

Studies on related compounds, such as 2-sulfonylpyrimidines, have indicated good aqueous stability.[8][9] The degradation of pyridine and its derivatives in the environment is often mediated by microorganisms.[10][11] The nature and position of substituents on the pyridine ring can significantly influence the rate and pathway of its degradation.[7] For instance, pyridinecarboxylic acids and mono-hydroxypyridines tend to degrade more readily than aminopyridines or halogenated pyridines.[7]

Key factors that can influence the stability of this compound include:

-

pH: The stability of the compound may be pH-dependent, with potential for hydrolysis under strongly acidic or basic conditions.

-

Temperature: Elevated temperatures can accelerate degradation processes.

-

Light: Exposure to UV or visible light may induce photolytic degradation.

-

Oxidizing Agents: The sulfonyl group and the pyridine ring may be susceptible to oxidation.

Experimental Protocols

Given the limited availability of specific quantitative data, the following detailed experimental protocols are provided for researchers to determine the solubility and stability of this compound in their specific applications.

Solubility Determination

A common and reliable method for determining the solubility of a solid compound is the isothermal shake-flask method.

Detailed Steps:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter (e.g., 0.45 µm) to remove any solid particles.

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible Spectroscopy. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: The solubility is calculated from the concentration of the compound in the saturated solution.

Stability Assessment

A typical approach to assessing the stability of a compound involves subjecting it to various stress conditions and monitoring its degradation over time.

Detailed Steps:

-

Sample Preparation: Prepare solutions of this compound of known concentration in the desired solvents or buffer systems.

-

Stress Conditions: Expose the solutions to a range of conditions, including:

-

Temperature: Store samples at various temperatures (e.g., room temperature, 40°C, 60°C).

-

pH: Use buffers to maintain acidic, neutral, and basic conditions.

-

Light: Expose samples to controlled UV and visible light as per ICH Q1B guidelines.

-

Oxidation: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide).

-

-

Time-Point Analysis: At predetermined time intervals, withdraw aliquots from each sample.

-

Quantification: Analyze the samples using a stability-indicating analytical method, typically HPLC, that can separate the parent compound from any degradation products.

-

Data Analysis: Plot the concentration of the remaining this compound against time to determine the degradation kinetics and calculate parameters such as the half-life (t₁/₂) under each condition.

By following these protocols, researchers can generate the specific and quantitative data necessary for their intended applications, ensuring the robust and reliable use of this compound in their scientific endeavors.

References

- 1. This compound CAS#: 17075-14-8 [m.chemicalbook.com]

- 2. This compound | C6H7NO2S | CID 98667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 17075-14-8 [chemicalbook.com]

- 4. 17075-14-8|this compound|BLD Pharm [bldpharm.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

The Role of 2-(Methylsulfonyl)pyridine Scaffolds in the Development of Potent and Selective COX-2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis and application of pyridine-containing scaffolds, particularly those incorporating a methylsulfonylphenyl moiety, as precursors for the development of selective cyclooxygenase-2 (COX-2) inhibitors. Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively target COX-2 over COX-1 offer a promising therapeutic strategy for mitigating inflammation and pain while reducing the gastrointestinal side effects associated with traditional NSAIDs. The 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine core has emerged as a privileged scaffold in the design of such inhibitors. This document details the synthetic pathways, key experimental protocols, and quantitative structure-activity relationship data for this class of compounds. Furthermore, it visualizes the critical COX-2 signaling pathway and synthetic workflows to provide a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

The enzyme cyclooxygenase (COX) is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. Two isoforms, COX-1 and COX-2, have been identified. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as gastric cytoprotection, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] Consequently, the development of selective COX-2 inhibitors has been a major focus of pharmaceutical research to create anti-inflammatory agents with improved gastrointestinal safety profiles.[1]

A prominent pharmacophore in many selective COX-2 inhibitors is the methylsulfonyl (SO₂Me) group attached to a phenyl ring.[2] This moiety is known to insert into a secondary pocket of the COX-2 active site, contributing to the selectivity of these compounds.[3] When this methylsulfonylphenyl group is incorporated into heterocyclic scaffolds, particularly those containing a pyridine ring, it often results in potent and selective COX-2 inhibitors. One such scaffold of significant interest is the 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine system. This guide will focus on the synthesis and evaluation of these compounds, treating the core structure as a derivative platform for potent COX-2 inhibition.

The COX-2 Signaling Pathway

The expression of COX-2 is induced by a variety of stimuli, including pro-inflammatory cytokines and growth factors. This induction is regulated by complex intracellular signaling cascades. Understanding this pathway is crucial for identifying therapeutic targets and for the rational design of inhibitors.

Caption: The COX-2 signaling pathway, from extracellular stimuli to prostaglandin synthesis.

As depicted, pro-inflammatory signals activate cell surface receptors, initiating intracellular signaling cascades such as the MAPK and NF-κB pathways.[4][5] These pathways converge in the nucleus to activate transcription factors that promote the transcription of the COX-2 gene (PTGS2). The resulting COX-2 enzyme then catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[6]

Synthesis of 2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridine Derivatives

The synthesis of the 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine scaffold is a versatile process that allows for the introduction of various substituents to explore structure-activity relationships. A common and effective synthetic route involves the condensation of a substituted 2-aminopyridine with α-bromo-4-(methylsulfonyl)acetophenone.

General Synthetic Workflow

Caption: General synthetic workflow for 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine-based COX-2 inhibitors.

Experimental Protocols

Protocol 1: Synthesis of α-Bromo-4-(methylsulfonyl)acetophenone

This protocol is adapted from established procedures for the bromination and oxidation of 4-methylthioacetophenone.[7][8]

-

Bromination:

-

To a solution of 4-methylthioacetophenone (1.00 mole) in methanol (500 g), add bromine (1.00 mole) dropwise at 20-30°C over 1 hour.

-

Stir the mixture for an additional 10 minutes.

-

Add water (600 g) to precipitate the product.

-

Filter and dry the solid to obtain α-bromo-4-(methylthio)acetophenone.

-

-

Oxidation:

-

To a mixture of the α-bromo-4-(methylthio)acetophenone from the previous step, acetone (600 g), sodium tungstate (2.0 g), and concentrated sulfuric acid (5.0 g), add a 30% aqueous solution of hydrogen peroxide (2.50 moles) dropwise at 50°C.

-

Stir the reaction mixture for 1 hour at 50°C.

-

Add water (600 g) to precipitate the final product.

-

Filter, wash with water, and dry to yield α-bromo-4-(methylsulfonyl)acetophenone.

-

Protocol 2: Synthesis of 2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridine Derivatives

This general procedure is based on the condensation reaction described in the literature for the synthesis of various imidazo[1,2-a]pyridine derivatives.[3][9]

-

In a round-bottom flask, dissolve the desired substituted 2-aminopyridine (1 mmole) and α-bromo-4-(methylsulfonyl)acetophenone (1 mmole) in ethanol (5 ml).

-

Reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and pour it over crushed ice to precipitate the solid product.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine derivative.

Quantitative Data and Structure-Activity Relationships

The inhibitory potency of the synthesized compounds against COX-1 and COX-2 is typically evaluated using in vitro assays, and the results are expressed as the half-maximal inhibitory concentration (IC₅₀). The selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), is a critical parameter for assessing the COX-2 selectivity of the inhibitors.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine Derivatives [3]

| Compound | Substituent on N-phenyl ring | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

| 5a | H | >100 | 0.39 | >256.4 |

| 5d | 4-F | >100 | 0.28 | >357.1 |

| 5h | 4-Cl | >100 | 0.19 | >526.3 |

| 5i | 4-Br | >100 | 0.15 | >666.7 |

| 5k | 4-CH₃ | >100 | 0.09 | >1111.1 |

| 5n | 4-CH₃ (on 8-methylimidazo[1,2-a]pyridine) | 35.6 | 0.07 | 508.6 |

| Celecoxib | - | 15.2 | 0.08 | 190 |

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected 2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridine Derivatives with C-3 Substitution [10]

| Compound | Substituent at C-3 | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

| 6a | Piperidinomethyl | 12.5 | 0.11 | 113.6 |

| 6b | Pyrrolidinomethyl | 10.2 | 0.09 | 113.3 |

| 6f | Morpholinomethyl | 15.2 | 0.07 | 217.1 |

| Celecoxib | - | 15.2 | 0.08 | 190 |

The data presented in these tables highlight several key structure-activity relationships:

-

The 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine scaffold is a potent and selective platform for COX-2 inhibition.

-

Substitutions on the N-phenyl ring at the 3-position can significantly influence potency and selectivity. Electron-donating groups, such as a methyl group, appear to enhance COX-2 inhibition.[3]

-

Modifications at the C-3 position of the imidazo[1,2-a]pyridine ring with various amine-containing side chains also yield highly potent and selective COX-2 inhibitors.[10]

Conclusion

The 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine scaffold represents a highly promising and versatile platform for the design and synthesis of potent and selective COX-2 inhibitors. The synthetic routes are well-established and allow for extensive derivatization to optimize the pharmacological profile of the resulting compounds. The methylsulfonylphenyl moiety is a key pharmacophore that confers high selectivity for the COX-2 isozyme. The quantitative data from in vitro assays consistently demonstrate the potential of these compounds to be developed into effective anti-inflammatory agents with a favorable safety profile. This technical guide provides a solid foundation for researchers to further explore this important class of molecules in the ongoing quest for safer and more effective treatments for inflammatory diseases.

References

- 1. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors | MDPI [mdpi.com]

- 2. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 3. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP0798294A2 - Process for preparing haloacetophenone derivative - Google Patents [patents.google.com]

- 8. US5821388A - Process for preparing α-haloacetophenone derivative - Google Patents [patents.google.com]

- 9. nanobioletters.com [nanobioletters.com]

- 10. researchgate.net [researchgate.net]

The Role of 2-(Methylsulfonyl)pyridine in Cysteine Modification Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of 2-(methylsulfonyl)pyridine and its derivatives as selective reagents for cysteine modification. Cysteine, with its unique nucleophilic thiol side chain, presents a prime target for site-specific protein modification, enabling the development of advanced bioconjugates, chemical probes, and covalent therapeutics. The emergence of 2-sulfonylpyridines has provided a versatile and tunable platform for achieving highly selective and stable cysteine arylation under biocompatible conditions. This document delves into the mechanism of action, reactivity, and practical application of this important class of reagents.

Core Principles: Mechanism of Cysteine Modification

The reaction between this compound and a cysteine residue proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2][3] In this reaction, the nucleophilic thiolate anion of the cysteine side chain attacks the electron-deficient C2 carbon of the pyridine ring, which is activated by the strongly electron-withdrawing methylsulfonyl group. This attack forms a transient, negatively charged Meisenheimer intermediate. The reaction is completed by the departure of the methylsulfinate leaving group, resulting in the formation of a stable thioether bond between the cysteine sulfur and the pyridine ring.

The reaction is highly selective for cysteine residues over other nucleophilic amino acids, such as lysine, under physiological pH conditions.[1] This selectivity is attributed to the high nucleophilicity of the thiolate anion and the relatively mild electrophilicity of the 2-sulfonylpyridine scaffold, which is not sufficient to react with the less nucleophilic amine groups.

dot

References

The Synthetic Versatility of 2-(Methylsulfonyl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)pyridine has emerged as a versatile and highly valuable building block in modern organic synthesis. Its unique electronic properties, arising from the potent electron-withdrawing nature of the methylsulfonyl group at the 2-position of the pyridine ring, render the molecule susceptible to a variety of synthetic transformations. This guide provides a comprehensive overview of the synthesis and reactivity of this compound, with a focus on its applications in the construction of complex organic molecules. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its use in research and development.

Synthesis of this compound and its Derivatives

The parent compound, this compound, can be readily prepared from inexpensive starting materials. A common and efficient method involves the oxidation of the corresponding thioether, 2-(methylthio)pyridine. This transformation can be achieved using various oxidizing agents, with hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA) being frequently employed.

A convenient three-step synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, a related and reactive analog, involves the cyclocondensation of acetylacetone and thiourea, followed by methylation and subsequent oxidation.[1] This approach highlights a general strategy for accessing substituted derivatives.

General Experimental Protocol for the Oxidation of 2-(Methylthio)pyridines:

To a solution of the 2-(methylthio)pyridine derivative in a suitable solvent (e.g., dichloromethane or acetic acid), the oxidizing agent (e.g., m-CPBA or 30% hydrogen peroxide) is added portion-wise at a controlled temperature (typically 0 °C to room temperature). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.

Key Reactions and Applications in Organic Synthesis

The electron-deficient nature of the pyridine ring in this compound dictates its reactivity, making it an excellent substrate for nucleophilic aromatic substitution and a versatile partner in cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The methylsulfonyl group at the 2-position of the pyridine ring acts as a powerful activating group and an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[2] This reactivity has been extensively exploited, particularly in the context of bioconjugation and medicinal chemistry for the selective modification of cysteine residues in proteins.[2][3][4]

The reaction proceeds via a Meisenheimer intermediate, where the nucleophile adds to the carbon bearing the sulfonyl group. The stability of this intermediate is enhanced by the electron-withdrawing nature of both the pyridine nitrogen and the methylsulfonyl group. Subsequent elimination of the methylsulfinate anion yields the substituted pyridine.

Quantitative Data for SNAr Reactions:

The reactivity of sulfonyl-activated pyridines and pyrimidines can be finely tuned by introducing electron-withdrawing or electron-donating groups on the heterocyclic core. The following table summarizes the relative reactivity of various sulfonylated heterocycles with glutathione (GSH) at pH 7.0.

| Compound | Relative Reactivity (k7.0, M-1s-1) | Reference |

| 2-Methylsulfonylpyrimidine | 1.0 (reference) | [3] |

| 4,6-Dimethyl-2-(methylsulfonyl)nicotinonitrile | ~0.2 | [3] |

| 2-Methylsulfonylbenzothiazole (MSBT) | ~20 | [3] |

Experimental Protocol for SNAr with a Thiol:

To a solution of this compound (1.0 eq) in a suitable solvent such as THF or DMF, the thiol (1.1 eq) and a base (e.g., K₂CO₃ or Et₃N, 1.5 eq) are added. The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by TLC. Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

Cross-Coupling Reactions

While the direct use of this compound in palladium-catalyzed cross-coupling reactions is not extensively documented, the closely related pyridine-2-sulfinates have been shown to be excellent coupling partners in Suzuki-Miyaura reactions. The methylsulfonyl group can be considered a precursor to the sulfinate, which can then participate in the catalytic cycle. This suggests a potential synthetic strategy where the sulfonyl group is reduced in situ or converted to a sulfinate prior to the cross-coupling step.

The general workflow for a Suzuki-Miyaura cross-coupling reaction involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form the C-C bond and regenerate the catalyst.

Experimental Protocol for a Suzuki-Miyaura Cross-Coupling (adapted for a 2-pyridyl component):

To a degassed mixture of the aryl halide (1.0 eq), the pyridine-2-boronic acid or its ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water), the reaction is heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is then purified by flash column chromatography.

Reactions with Organometallic Reagents

This compound can react with strong carbon nucleophiles such as Grignard reagents. The outcome of the reaction is dependent on the nature of the Grignard reagent and the reaction conditions. In some cases, ipso-substitution of the methylsulfonyl group is observed, leading to the formation of 2-substituted pyridines. However, with Grignard reagents bearing α-protons, deprotonation of the methyl group of the sulfone can occur, leading to the formation of a stabilized carbanion which can then participate in further reactions.[5]

Experimental Protocol for Reaction with a Grignard Reagent:

To a solution of this compound (1.0 eq) in anhydrous THF at a low temperature (e.g., -78 °C or 0 °C) under an inert atmosphere, the Grignard reagent (1.1-1.5 eq) is added dropwise. The reaction mixture is stirred at this temperature for a specified time and then allowed to warm to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

Conclusion

This compound is a readily accessible and highly versatile reagent in organic synthesis. Its activated pyridine core allows for a range of transformations, most notably nucleophilic aromatic substitutions, which have found significant application in medicinal chemistry and chemical biology. While its direct use in cross-coupling reactions is an area for further exploration, its close relationship to effective coupling partners like pyridine-2-sulfinates suggests significant potential. The reactions with organometallic reagents further expand its synthetic utility. This guide provides a foundational understanding and practical protocols to encourage the broader application of this valuable synthetic tool in the pursuit of novel and complex molecular architectures.

References

An In-depth Technical Guide to the Safe Handling of 2-(Methylsulfonyl)pyridine

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides a comprehensive overview of the safety and handling precautions for 2-(Methylsulfonyl)pyridine, a compound utilized in various research and development applications. The following sections detail the chemical's hazards, exposure controls, and emergency procedures to foster a culture of safety and responsibility in the laboratory.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding its potential risks.

Table 1: GHS Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 (Respiratory system) | H335: May cause respiratory irritation |

| Acute toxicity (Oral) | 4 | H302: Harmful if swallowed |

Signal Word: Warning

Pictogram:

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₇NO₂S |

| Molecular Weight | 157.19 g/mol |

| Appearance | Not specified |

| Odor | Not specified |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize the risk of exposure.

Engineering Controls

-

Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust or vapors.[1]

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[1][2]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1][2] Ensure that skin is not exposed.

-

Respiratory Protection: If working outside of a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator.

Hygiene Practices

-

Do not eat, drink, or smoke in the laboratory.[1]

-

Remove contaminated clothing and wash it before reuse.[1][2]

Storage

-

Store away from incompatible materials, such as strong oxidizing agents.[2]

Experimental Protocols

General Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is worn correctly. Confirm the functionality of the chemical fume hood and the accessibility of emergency equipment.

-

Dispensing: Carefully weigh or measure the required amount of this compound within the fume hood to avoid generating dust or aerosols.

-

Reaction Setup: Add the compound to the reaction vessel slowly and carefully. Ensure the reaction is conducted in a closed system or under adequate ventilation.

-

Work-up and Purification: Perform all subsequent steps, such as extraction, filtration, and chromatography, within a well-ventilated area or fume hood.

-

Decontamination: After the experiment, decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent. Dispose of the waste in a designated hazardous waste container.

Spill Response Protocol

-

Evacuation: Immediately evacuate the area of the spill, except for personnel involved in the cleanup.

-

Ventilation: Ensure the area is well-ventilated.

-

Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials, such as sawdust.

-

Collection: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontamination: Clean the spill area with a suitable solvent, and then wash with soap and water.

-

Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

First Aid Measures

In the event of exposure, immediate action is critical.

Table 3: First Aid Procedures for this compound

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][2] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Toxicity Information

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[2]

Visualized Workflows

To further aid in the safe handling of this compound, the following diagrams illustrate key logical and experimental workflows.

Caption: Logical workflow for hazard control when handling this compound.

Caption: Experimental workflow emphasizing safety checkpoints for using this compound.

References

Methodological & Application

Application Notes and Protocols: Cysteine Arylation via 2-Sulfonylpyrimidines

For Researchers, Scientists, and Drug Development Professionals